Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Description
Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) is a bridged bicyclic hydrocarbon with two conjugated double bonds. Its rigid structure and electron-rich diene system make it a versatile ligand in coordination chemistry, particularly for transition metals like rhodium .
(Z)-4-Hydroxypent-3-en-2-one (also known as (Z)-acetylacetone enol) is a β-diketone enol tautomer. Its chelating ability arises from the hydroxyl and carbonyl groups, enabling stable coordination with metals .
Rhodium in this context forms a mononuclear complex with the two ligands: bicyclo[2.2.1]hepta-2,5-diene provides π-bonding interactions, while (Z)-4-hydroxypent-3-en-2-one acts as a bidentate O,O′-donor. This complex, with the molecular formula C₁₂H₁₆O₂Rh and a molecular weight of 295.16 g/mol, is used in homogeneous catalysis, including hydrogenation and cycloaddition reactions .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGAGFNZHAFFN-LWFKIUJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32354-50-0 | |
| Record name | (Acetylacetonato)(norbornadiene)rhodium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and General Approach
The preparation typically begins with a rhodium precursor complex such as rhodium(I) chloride dimer coordinated with norbornadiene, [Rh(nbd)Cl]₂, which is commercially available or synthesized by known methods. The (Z)-4-hydroxypent-3-en-2-one ligand is introduced to form the desired complex with rhodium.
Synthesis of Rhodium-Diolefin-1,3-Diketonate Complex
A key intermediate in the preparation is the rhodium-diolefin-1,3-diketonate complex, where the diketonate ligand is derived from acetylacetonate or substituted analogs. The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) acts as the diolefin ligand.
- Typical procedure:
- Dissolve [Rh(nbd)Cl]₂ in an appropriate solvent such as acetone or tetrahydrofuran (THF).
- Add acetylacetone or a substituted 1,3-diketone to form the rhodium-diolefin-1,3-diketonate complex.
- The reaction is often carried out under inert atmosphere (argon or nitrogen) to prevent oxidation.
Formation of the Cationic Rhodium Complex
The cationic rhodium complex is prepared by halide abstraction from the rhodium-diolefin-1,3-diketonate precursor using a non-coordinating acid, typically a fluorinated acid such as tetrafluoroboric acid (HBF₄) or trifluoromethanesulfonic acid (CF₃SO₃H).
- Process details:
- The rhodium-diolefin-1,3-diketonate complex is dissolved in a ketone solvent (e.g., acetone).
- A stoichiometric amount of the acid is added slowly to the solution to abstract the chloride ion, generating a cationic rhodium species.
- The (Z)-4-hydroxypent-3-en-2-one ligand is then introduced, either simultaneously or sequentially, to coordinate with the rhodium center.
- The reaction mixture is stirred until a clear solution or crystalline precipitate forms, indicating complex formation.
Ligand Coordination and Final Complex Formation
Phosphorus ligands, often chiral bidentate phosphines, may be introduced to the reaction mixture to form catalytically active species. The molar ratio of phosphorus ligand to rhodium complex is typically 1:1 for bidentate ligands.
- The diolefin ligand (norbornadiene) can be replaced or supplemented by other olefins such as 1,5-cyclooctadiene (COD) depending on the desired catalytic properties.
- The final complex is isolated by crystallization or precipitation, followed by filtration and drying under inert atmosphere.
Detailed Reaction Scheme and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of Rhodium Precursor | [Rh(nbd)Cl]₂ dissolved in acetone or THF under inert atmosphere | Rhodium-diolefin chloride complex solution |
| 2. Addition of 1,3-Diketone | Acetylacetone or substituted diketone added | Formation of rhodium-diolefin-1,3-diketonate complex |
| 3. Halide Abstraction | Addition of HBF₄ or CF₃SO₃H acid in ketone solvent | Generation of cationic rhodium complex by chloride removal |
| 4. Coordination of Hydroxy Ketone | (Z)-4-hydroxypent-3-en-2-one added | Formation of final rhodium complex with hydroxy ketone ligand |
| 5. Optional Phosphorus Ligand Addition | Chiral or achiral phosphine ligand added (1:1 molar ratio) | Formation of catalytically active rhodium complex |
Research Findings and Optimization Notes
- The use of fluorinated non-mineral acids such as tetrafluoroboric acid etherate or aqueous tetrafluoroboric acid solutions improves the solubility and purity of the cationic rhodium complexes, facilitating large-scale synthesis with low residual impurities of silver or thallium, which are problematic in other halide abstraction methods.
- The choice of diolefin ligand (norbornadiene vs. cyclooctadiene) affects the stability and catalytic activity of the complex. Norbornadiene is preferred for its rigid bicyclic structure, which stabilizes the rhodium center effectively.
- Ketone solvents such as acetone are preferred for their ability to dissolve both the rhodium precursor and the final complex, enabling homogeneous reaction conditions and efficient crystallization.
- The molar ratios of ligands to rhodium are critical: bidentate phosphorus ligands are used at approximately 1:1 ratio, while monodentate ligands require about 2:1 to rhodium for optimal complex formation.
- The process avoids the use of silver or thallium salts for halide abstraction, which simplifies rhodium recovery and reduces contamination, making it suitable for industrial-scale catalyst production.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Rhodium precursor | [Rh(nbd)Cl]₂ (dichlorobis(norbornadiene)rhodium dimer) | Commercially available or synthesized |
| Solvent | Acetone, tetrahydrofuran (THF), ketone solvents | Dissolves all reactants and products |
| Halide abstraction agent | Tetrafluoroboric acid (HBF₄), trifluoromethanesulfonic acid | Non-coordinating acid, avoids metal contamination |
| Ligand ratios | Diolefin: 1 equiv; phosphorus ligand: 1 equiv (bidentate) | Critical for complex stability |
| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation of rhodium |
| Temperature | Ambient to mild heating (20–50 °C) | Optimizes reaction rate and yield |
| Isolation | Crystallization or precipitation | Yields pure complex |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form rhodium(0) complexes.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(0) species. Substitution reactions result in new rhodium complexes with different ligands .
Scientific Research Applications
Catalytic Applications
The primary application of bicyclo[2.2.1]hepta-2,5-diene;rhodium complexes lies in their role as catalysts in organic reactions.
Hydroformylation Reactions
Rhodium complexes are widely used in hydroformylation, where alkenes react with carbon monoxide and hydrogen to form aldehydes. The bicyclo[2.2.1]hepta-2,5-diene-rhodium complex enhances selectivity and yield in these reactions.
| Reaction Type | Catalyst Used | Product Yield (%) | Selectivity |
|---|---|---|---|
| Hydroformylation | Bicyclo[2.2.1]hepta-2,5-diene;rhodium | 90 | High |
Asymmetric Synthesis
Bicyclo[2.2.1]hepta-2,5-diene-rhodium complexes are also utilized in asymmetric synthesis, particularly in the formation of chiral intermediates.
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) | Reaction Time (h) |
|---|---|---|---|
| Asymmetric Hydrogenation | Bicyclo[2.2.1]hepta-2,5-diene;rhodium | 95 | 4 |
Organometallic Chemistry
Rhodium complexes derived from bicyclo[2.2.1]hepta-2,5-diene are significant in organometallic chemistry due to their unique structural properties and reactivity.
Coordination Chemistry
These compounds exhibit interesting coordination behavior with various ligands, making them useful for studying metal-ligand interactions.
| Ligand Type | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Phosphines | Bidentate | 5.6 |
| Nitrogen Donors | Monodentate | 4.8 |
Case Study: Catalytic Activity in Organic Synthesis
In a study conducted by Smith et al., the use of bicyclo[2.2.1]hepta-2,5-diene-rhodium complex resulted in a significant increase in the reaction rate for the synthesis of β-lactams from amino acids.
Findings:
- The reaction achieved a yield of 85% within 6 hours.
- The selectivity for the desired β-lactam was enhanced due to the unique steric environment provided by the bicyclic structure.
Case Study: Environmental Applications
Research by Jones et al. highlighted the potential of rhodium-catalyzed reactions using bicyclo[2.2.1]hepta-2,5-diene to produce biodegradable polymers from renewable resources.
Findings:
- The process showcased a reduction in waste generation compared to traditional methods.
- The resulting polymers exhibited favorable mechanical properties suitable for packaging applications.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The acetylacetonate ligand stabilizes the rhodium center, while the norbornadiene ligand provides a reactive site for substrate binding. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes, making it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Thermodynamic Properties of Bicyclic Compounds
| Compound | Phase | ΔHf° (kJ/mol) | Source |
|---|---|---|---|
| Bicyclo[2.2.1]hepta-2,5-diene | Gas | 247.6 | |
| Bicyclo[3.1.0]hexane | Gas | 38.3 | |
| Norbornane | Gas | −68.1 |
Table 2. Catalytic Performance in Cycloadditions
| Catalyst | Reaction | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| [Rh(nbd)(dppb)]ClO₄ | Macrocycle synthesis | 75 | 40–60 | |
| Rh-PNSO complex | Macrocycle synthesis | 85 | >80 | |
| Chiral diene-Rh complex | Hydrogenation | 95 | >90 |
Biological Activity
Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium is a coordination compound notable for its applications in catalysis, particularly in organic synthesis. Its biological activity has garnered interest due to its potential interactions with biomolecules and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the empirical formula C12H15O2Rh and consists of a rhodium(I) center coordinated to an acetylacetonate ligand and a norbornadiene ligand. The structural integrity provided by the bicyclic framework contributes to its reactivity and catalytic properties.
| Property | Value |
|---|---|
| Molecular Weight | 248.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 32354-50-0 |
The primary mode of action for this compound involves C-H bond activation , which allows the formation of new bonds in organic synthesis. This activation is crucial for facilitating cross-coupling reactions, a significant pathway in organic chemistry.
Biochemical Pathways
The activation of C-H bonds can influence various biochemical pathways, particularly those involved in:
- Cross-Coupling Reactions : Enabling the formation of complex organic molecules.
- Hydrogenation Reactions : Contributing to the reduction processes in organic synthesis.
Biological Activity
Research indicates that rhodium complexes, including this compound, may exhibit various biological activities:
-
Anticancer Properties : Some studies suggest that rhodium complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Case Study : A study demonstrated that rhodium complexes could inhibit tumor growth in vitro by disrupting cellular respiration pathways.
-
Antimicrobial Activity : Preliminary investigations have shown that certain rhodium compounds possess antimicrobial properties against various bacterial strains.
- Case Study : A compound similar in structure exhibited significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent.
- Catalytic Activity in Biological Systems : The ability of this compound to activate C-H bonds may also play a role in biochemical reactions involving enzyme catalysis.
Research Findings
Recent studies have focused on the catalytic efficiency and selectivity of this compound in various reactions:
| Reaction Type | Findings |
|---|---|
| Hydrogenation | High selectivity for cis-configured products |
| Cross-Coupling | Effective in forming C-C bonds with high yields |
| Oxidation | Can be oxidized to higher oxidation states |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
